molecular formula C9H15N3 B13630217 4-Tert-butyl-6-methylpyrimidin-2-amine

4-Tert-butyl-6-methylpyrimidin-2-amine

Cat. No.: B13630217
M. Wt: 165.24 g/mol
InChI Key: RORBDWDZPWGKSL-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-methylpyrimidin-2-amine is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-methylpyrimidin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butyl-6-methylpyrimidine with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Tert-butyl-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups, along with the amine functionality, makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-tert-butyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-6-5-7(9(2,3)4)12-8(10)11-6/h5H,1-4H3,(H2,10,11,12)

InChI Key

RORBDWDZPWGKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C(C)(C)C

Origin of Product

United States

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